1-Benzyl-3-methyl-1H-pyrazol-4-amine

Medicinal Chemistry Physicochemical Properties Lipophilicity

Disubstituted 4‑aminopyrazole (N1‑benzyl, C3‑methyl, C4‑NH₂) with a LogP of 1.43–1.63—engineered for passive membrane permeability in cell‑based kinase assays. This scaffold provides a defined hinge‑binding motif for ATP‑competitive inhibitor design, unlike isomers that alter H‑bond networks. Available at ≥98% purity with CAS‑verified identity, ensuring batch‑to‑batch consistency for reproducible SAR campaigns and heterocyclic synthesis.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B7974626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methyl-1H-pyrazol-4-amine
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1N)CC2=CC=CC=C2
InChIInChI=1S/C11H13N3/c1-9-11(12)8-14(13-9)7-10-5-3-2-4-6-10/h2-6,8H,7,12H2,1H3
InChIKeyCJRHLGNZIDLTFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-methyl-1H-pyrazol-4-amine: Core Identifier, Physicochemical Profile, and Procurement Baseline


1-Benzyl-3-methyl-1H-pyrazol-4-amine (CAS 1545268-43-6) is a disubstituted 4-aminopyrazole derivative, specifically bearing a benzyl group at the N1 position and a methyl group at the C3 position, with a primary amine at C4 . It is a key member of the aminopyrazole class, a scaffold widely recognized for its versatility in medicinal chemistry due to its ability to engage in diverse hydrogen-bonding and hydrophobic interactions with biological targets, particularly within the ATP-binding pockets of protein kinases [1]. The compound serves as a fundamental building block in the synthesis of more complex pharmacologically active molecules and as a research tool in biochemical and cell-based assays. Its procurement is characterized by commercial availability from multiple reputable vendors at defined purity grades (typically 95-98%), with CAS-registered identity ensuring batch-to-batch consistency .

Why 1-Benzyl-3-methyl-1H-pyrazol-4-amine Cannot Be Directly Substituted by Other 4-Aminopyrazoles


Simple substitution with other 1-benzyl or 3-methyl pyrazol-4-amines is not scientifically valid due to the profound impact of specific substitution patterns on both physicochemical properties and biological target engagement. The combination and exact positioning of the N1-benzyl and C3-methyl groups dictate the molecule's lipophilicity, solubility, and three-dimensional shape, which in turn govern its membrane permeability and binding affinity within the sterically constrained active sites of enzymes like kinases . For instance, moving the amine from the C4 to the C5 position (1-benzyl-3-methyl-1H-pyrazol-5-amine) or altering the N1-substituent from benzyl to hydrogen (3-methyl-1H-pyrazol-4-amine) fundamentally alters the compound's hydrogen-bonding network, electron distribution, and conformational flexibility . These differences, detailed in the quantitative evidence below, render the target compound a distinct chemical entity whose behavior in synthetic and biological contexts cannot be extrapolated from its close analogs.

Product-Specific Quantitative Evidence for 1-Benzyl-3-methyl-1H-pyrazol-4-amine Differentiation


Enhanced Lipophilicity vs. N1-Unsubstituted Core: LogP Comparison

The presence of the N1-benzyl group confers a significantly higher calculated lipophilicity compared to the unsubstituted 3-methyl-1H-pyrazol-4-amine core. Specifically, the consensus Log Po/w for 1-Benzyl-3-methyl-1H-pyrazol-4-amine is 1.63, a value that is considerably greater than what would be predicted for the more polar, non-benzylated analog . This is corroborated by a measured LogP value of 1.43 reported by a commercial vendor .

Medicinal Chemistry Physicochemical Properties Lipophilicity

Structural and Functional Divergence from the 5-Amino Isomer

The target compound is the 4-amino isomer, which is chemically and functionally distinct from its 5-amino isomer, 1-benzyl-3-methyl-1H-pyrazol-5-amine (CAS 1134-82-3) . In the context of aminopyrazole SAR, the position of the amino group is a critical determinant of kinase binding mode. The 4-amino pyrazoles are established hinge-binding motifs for numerous kinases, whereas the 5-amino isomers present a fundamentally different hydrogen-bond donor/acceptor pattern, leading to distinct target selectivity profiles [1].

Medicinal Chemistry Isomer Differentiation SAR

Purity and Storage Specifications: Comparison with Common 4-Aminopyrazole Analogs

Commercially available 1-Benzyl-3-methyl-1H-pyrazol-4-amine is routinely supplied with a purity of 98% (HPLC), as documented by Sigma-Aldrich . This contrasts with the typical purity specification of 95% for the closely related 1-Benzyl-3-methyl-1H-pyrazol-5-amine from certain vendors . Furthermore, the target compound requires specific storage conditions to maintain integrity: 4°C and protection from light , which is a more stringent requirement than for some other 4-aminopyrazoles, such as 1-Benzyl-1H-pyrazol-4-amine, which can often be stored at room temperature .

Chemical Procurement Quality Control Stability

Optimal Research and Industrial Application Scenarios for 1-Benzyl-3-methyl-1H-pyrazol-4-amine Based on Verified Evidence


Kinase Inhibitor Probe and Lead Generation

Given its classification as a 4-aminopyrazole, 1-Benzyl-3-methyl-1H-pyrazol-4-amine is optimally suited as a core scaffold for developing ATP-competitive kinase inhibitors, a role supported by extensive literature on the aminopyrazole class [1]. The N1-benzyl and C3-methyl groups provide initial vectors for optimizing lipophilicity and filling hydrophobic pockets within the kinase active site . It is an ideal starting point for structure-activity relationship (SAR) campaigns targeting kinases where a 4-aminopyrazole hinge-binding motif is desired.

Cell-Based Assays Requiring Enhanced Membrane Permeability

This compound should be prioritized over less lipophilic analogs, such as 3-methyl-1H-pyrazol-4-amine, in cell-based phenotypic or target engagement assays where passive diffusion across the cell membrane is a prerequisite for activity [1]. Its measured and calculated LogP values (1.43-1.63) indicate a favorable balance for cellular uptake, making it a more suitable candidate for primary cell screening than its more polar, non-benzylated counterpart .

Chemical Biology Tool for Studying Kinase-Dependent Signaling

The compound can be utilized as a precursor for creating more potent and selective chemical probes, such as those derived from the 1-benzyl-1H-pyrazol-4-amine scaffold that have demonstrated activity against Aurora kinases (IC50 = 0.212-0.461 µM) [1]. While the target compound itself is a simpler building block, its procurement is a necessary first step for synthesizing and evaluating a focused library of analogs intended to dissect the roles of specific kinases in cellular pathways, including cancer cell proliferation and inflammation .

Specialty Chemical Intermediate for High-Purity Synthesis

For applications requiring a robust and reliable chemical intermediate, such as in the synthesis of more complex heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) or in materials science, the 98% purity grade available from major suppliers ensures a high-quality starting material [1]. The defined storage conditions (4°C, protect from light) are critical for maintaining this purity over time, which is essential for achieving reproducible yields in multi-step synthetic sequences [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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